Molecular structure and properties of N-(2,3-dimethylphenyl)propanamide
Molecular structure and properties of N-(2,3-dimethylphenyl)propanamide
An In-Depth Technical Guide to the Molecular Structure and Properties of N-(2,3-dimethylphenyl)propanamide
This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)propanamide, a substituted aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical profile. The information is presented to not only detail established data but also to explain the scientific rationale behind predictive models and experimental designs where empirical data is not publicly available.
Molecular Identity and Physicochemical Profile
N-(2,3-dimethylphenyl)propanamide belongs to the N-aryl amide class of compounds, characterized by a propanamide group linked to a 2,3-disubstituted benzene ring. This substitution pattern significantly influences its steric and electronic properties, which in turn dictate its reactivity, solubility, and potential biological interactions.
Chemical Identifiers
To ensure unambiguous identification, it is crucial to reference the compound by its standardized chemical identifiers. While a specific CAS Registry Number for this exact isomer is not prominently listed in major databases, several isomers have been registered, such as N-(2,5-dimethylphenyl)propanamide (CAS 50824-88-9) and N-(o-tolyl)propanamide (CAS 19343-15-8)[1]. Researchers should exercise caution to ensure they are referencing the correct positional isomer.
| Identifier | Value | Source |
| IUPAC Name | N-(2,3-dimethylphenyl)propanamide | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| Canonical SMILES | CCC(=O)NC1=CC=CC(=C1C)C | [2] |
| InChIKey | YBGUAZYPHZLGJX-UHFFFAOYSA-N | [2] |
| PubChem CID | 295221 | [2] |
Structural Elucidation
The core structure consists of a planar phenyl ring and a flexible propanamide side chain. The two methyl groups at positions 2 and 3 of the phenyl ring create significant steric hindrance around the amide linkage. This steric crowding can restrict the rotation of the C(aryl)-N bond, influencing the molecule's preferred conformation and its ability to interact with biological targets. The amide bond itself is planar due to resonance, which imparts a partial double-bond character to the C-N bond.
Physicochemical Properties
As experimental data for N-(2,3-dimethylphenyl)propanamide is sparse in the public domain, the following properties are based on computational predictions, which provide valuable estimates for experimental design.
| Property | Predicted Value | Unit | Source & Comments |
| XLogP3 | 1.8 | [2] Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability. | |
| Hydrogen Bond Donors | 1 | [2] The N-H group of the amide. | |
| Hydrogen Bond Acceptors | 1 | [2] The carbonyl oxygen (C=O) of the amide. | |
| Polar Surface Area | 29.1 | Ų | Indicates good potential for oral bioavailability. |
| Boiling Point | ~300 | °C | Estimated based on isomers like N-(2,5-dimethylphenyl)propanamide. |
| Melting Point | Not Available | °C | Expected to be a solid at room temperature, similar to related N-aryl amides.[3] |
Synthesis and Purification
The formation of an amide bond is a cornerstone of organic synthesis. The most direct and reliable method for preparing N-(2,3-dimethylphenyl)propanamide is through the nucleophilic acyl substitution reaction between 2,3-dimethylaniline and an activated propanoic acid derivative, such as propanoyl chloride.
Retrosynthetic Analysis
The retrosynthetic pathway identifies the key disconnection at the amide C-N bond, leading back to commercially available starting materials: 2,3-dimethylaniline and a propanoyl synthon.
Caption: Retrosynthesis of the target molecule.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
Propanoyl chloride (1.1 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylaniline (1.0 eq) and anhydrous DCM.
-
Rationale: An inert atmosphere prevents potential oxidation of the aniline. Anhydrous solvent is critical as acyl chlorides react readily with water.
-
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Rationale: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[4] Cooling controls the exothermic reaction.
-
-
Acyl Chloride Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting aniline. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1 M HCl (2x). Rationale: To remove unreacted aniline and excess TEA.
-
Wash with saturated NaHCO₃ solution (2x). Rationale: To neutralize any remaining HCl and remove unreacted propanoyl chloride.
-
Wash with brine (1x). Rationale: To remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-(2,3-dimethylphenyl)propanamide.
Purification and Characterization Workflow
A standard workflow ensures the identity and purity of the final compound.
Caption: Post-synthesis workflow for product validation.
Spectroscopic and Analytical Characterization
The following spectral data are predicted based on the known effects of substituents and analysis of similar structures.[3] These predictions serve as a benchmark for researchers to verify their synthesized material.
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | Singlet (broad) | 1H | N-H | Amide protons are typically broad and can appear over a wide range. |
| ~7.0-7.2 | Multiplet | 3H | Ar-H | The three aromatic protons will be in a complex splitting pattern due to their proximity and differing electronic environments. |
| ~2.40 | Quartet | 2H | -CH₂ -CH₃ | Methylene protons adjacent to a methyl group (n+1=4). |
| ~2.28 | Singlet | 3H | Ar-CH₃ (pos. 2) | Aromatic methyl groups typically appear between 2.2-2.5 ppm. |
| ~2.15 | Singlet | 3H | Ar-CH₃ (pos. 3) | The ortho-methyl may be slightly downfield compared to the meta-methyl. |
| ~1.25 | Triplet | 3H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group (n+1=3). |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C =O | Amide carbonyl carbons are characteristically deshielded. |
| ~137 | Ar-C -N | Aromatic carbon directly attached to the nitrogen. |
| ~136 | Ar-C -CH₃ (pos. 2) | Quaternary aromatic carbon. |
| ~135 | Ar-C -CH₃ (pos. 3) | Quaternary aromatic carbon. |
| ~125-130 | Aromatic C -H | Aromatic carbons bearing protons. |
| ~30 | -CH₂ -CH₃ | Aliphatic methylene carbon. |
| ~20 | Ar-CH₃ (pos. 2) | Aromatic methyl carbon. |
| ~14 | Ar-CH₃ (pos. 3) | Aromatic methyl carbon. |
| ~10 | -CH₂-CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides definitive evidence of the amide functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Comments |
| 3300-3250 | N-H Stretch | A strong, sharp peak characteristic of a secondary amide N-H bond.[5] |
| 3050-3000 | Aromatic C-H Stretch | Medium to weak peaks. |
| 2980-2850 | Aliphatic C-H Stretch | Strong peaks from the ethyl and methyl groups. |
| 1680-1650 | C=O Stretch (Amide I) | A very strong and sharp absorption, one of the most prominent peaks in the spectrum.[5] |
| 1550-1510 | N-H Bend (Amide II) | A strong peak, coupled with C-N stretching. |
Mass Spectrometry (Predicted)
Electron Ionization (EI) Mass Spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 177.
-
Major Fragments:
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m/z = 121: Loss of the propanoyl group (•COCH₂CH₃), resulting in the stable 2,3-dimethylaniline radical cation.
-
m/z = 57: Cleavage of the N-C(O) bond to form the propanoyl cation [CH₃CH₂CO]⁺.
-
McLafferty Rearrangement: A potential rearrangement could lead to a fragment at m/z = 135.
-
Potential Applications and Scientific Context
The N-aryl amide motif is a privileged structure in medicinal chemistry and materials science. Compounds containing this functional group have demonstrated a wide range of biological activities, including antibacterial, antifungal, antitrypanosomal, and antimalarial properties.[6][7][8]
-
Drug Discovery: N-(2,3-dimethylphenyl)propanamide can serve as a scaffold or intermediate for the synthesis of more complex molecules. The specific substitution on the phenyl ring can be fine-tuned to optimize binding affinity and selectivity for various biological targets, such as enzymes or receptors.
-
Agrochemicals: The anilide class of compounds has a long history of use in fungicides and herbicides. The unique steric and electronic profile of this molecule makes it a candidate for screening in agrochemical discovery programs.
-
Materials Science: The rigid amide linkage and aromatic ring can be incorporated into polymers or molecular crystals to develop materials with specific thermal or photochemical properties.
Further research should focus on obtaining empirical data for this compound, evaluating its biological activity across various assays, and exploring its utility as a building block in synthetic chemistry.
References
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Kos, J., et al. (2021). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Pharmaceuticals, 14(10), 1045. Available at: [Link]
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Boruah, M., et al. (2024). Reusable Iron‐Copper Catalyzed Cross‐Coupling of Primary Amides with Aryl and Alkyl Halides: Access to N‐Arylamides as Potential Antibacterial and Anticancer Agents. Chemistry – An Asian Journal. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material for Catalytic Amidation of Esters with Amino Silanes. Available at: [Link]
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Pancharoen, O., et al. (2022). Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. Molecules, 27(9), 2842. Available at: [Link]
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Abhilekha, P., et al. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. Available at: [Link]
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NIST. (n.d.). Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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Adesina, A. M., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(11), 9546. Available at: [Link]
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NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
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SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. SpectraBase. Available at: [Link]
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Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). N-(2,5-dimethylphenyl)propanamide Properties. CompTox Chemicals Dashboard. Available at: [Link]
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Attanasi, O. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1848–1855. Available at: [Link]
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Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Pearson+. Available at: [Link]
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Wikipedia. (n.d.). Propanamide. Wikipedia. Available at: [Link]
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PubChem. (n.d.). N,2-dimethyl-N-phenylpropanamide. PubChem. Available at: [Link]
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